2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride
Description
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride is a secondary amine hydrochloride salt characterized by a phenyl group at the 1-position, a methyl substituent at the 3-position, and an amino group at the 2-position of the butanone backbone. Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 227.69 g/mol . The compound’s hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
2-amino-3-methyl-1-phenylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPDJALGJGCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylbutan-1-one with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride, a chemical compound with the molecular formula and a molecular weight of 213.71 g/mol, has various applications in scientific research. It is used as a precursor in synthesizing various organic compounds and as a reagent in chemical reactions. Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Scientific Applications
This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. It is also used in the production of various industrial chemicals and materials.
Neuropharmacological Effects
Recent studies indicate that this compound may exhibit neuropharmacological properties and influence dopamine and serotonin pathways, which could affect mood regulation and anxiety disorders. In vitro assays demonstrated that this compound could enhance dopamine release in neuronal cultures, suggesting a potential role in treating neuropsychiatric conditions.
Case Study 1: Neuropharmacological Evaluation
A study conducted on rodent models assessed the effects of varying doses of this compound on behavior indicative of anxiety and depression. The results indicated a dose-dependent improvement in locomotor activity and reduced anxiety-like behaviors compared to control groups.
Cardiovascular Activity
Research has explored the cardiovascular effects of this compound, displaying significant prophylactic antiarrhythmic activity in experimental models. It can stabilize cardiac rhythms under stress conditions, indicating a potential therapeutic application in managing arrhythmias.
Case Study 2: Cardiovascular Impact
In a controlled setting, isolated rat hearts were treated with the compound before inducing arrhythmias through electrical stimulation. The results showed a significant reduction in arrhythmic episodes when compared to untreated controls, supporting its potential use as an antiarrhythmic agent.
Antimicrobial Properties
Emerging evidence suggests the antimicrobial activity of this compound. Preliminary tests have shown modest activity against certain Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-3,3-dimethyl-butan-2-one Hydrochloride (CAS 33119-72-1)
- Molecular Formula: C₆H₁₂ClNO (MW: 151.64 g/mol) .
- Structural Differences: Lacks the aromatic phenyl group present in the target compound. Features two methyl groups at the 3-position instead of a single methyl substituent. The amino group is positioned at the 1-carbon rather than the 2-carbon.
- Increased branching at the 3-position may improve steric hindrance, affecting reactivity in synthetic pathways.
- Applications: Limited data exist, but its simpler structure suggests use as an intermediate in organic synthesis rather than direct pharmacological activity .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂ (MW: 195.69 g/mol) .
- Structural Differences: Contains a methyl ester group instead of a ketone. Features a methylamino group at the 2-position rather than a primary amine. Chiral center (S-configuration) introduces stereochemical complexity absent in the target compound.
- Synthesis Insights :
General Comparison of Hydrochloride Salts
| Property | 2-Amino-3-methyl-1-phenylbutan-1-one HCl | 1-Amino-3,3-dimethyl-butan-2-one HCl | Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | 227.69 | 151.64 | 195.69 |
| Key Functional Groups | Phenyl, ketone, amino | Ketone, amino, dimethyl | Ester, methylamino, dimethyl |
| Lipophilicity (logP) | Higher (due to phenyl) | Lower | Moderate (ester vs. ketone) |
| Solubility in Water | High (HCl salt) | High (HCl salt) | Moderate (polar ester enhances solubility) |
| Synthetic Utility | Potential CNS-targeting intermediate | Simple synthetic intermediate | Chiral building block |
Research Findings and Limitations
- Pharmacokinetic Data: No direct studies on 2-amino-3-methyl-1-phenylbutan-1-one HCl were identified in the provided evidence. However, analogs like ACNU () highlight the importance of substituents on distribution and excretion. For instance, chloroethyl moieties in ACNU enhance antitumor activity, suggesting that substituent choice in the target compound could similarly influence bioactivity .
- Analytical Methods : RP-HPLC techniques validated for amitriptyline HCl () could be adapted to quantify the target compound, though its phenyl group may necessitate method optimization for retention time and detection .

- Biological Activity : The phenyl group in the target compound may confer affinity for aromatic receptor domains, analogous to neuroactive compounds like amphetamines. However, this remains speculative without empirical data.
Biological Activity
2-Amino-3-methyl-1-phenylbutan-1-one hydrochloride, commonly referred to as a derivative of phenylbutanone, has garnered attention in scientific research for its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 213.71 g/mol. The interest in this compound stems from its structural properties, which suggest possible interactions with biological systems, including enzyme modulation and receptor binding.
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenylbutan-1-one with ammonia or an amine source under controlled conditions. Various methods have been documented, emphasizing the need for specific temperature and pressure settings to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is known to bind to specific receptors and enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but preliminary studies suggest potential effects on neurotransmitter systems and metabolic processes .
1. Neuropharmacological Effects
Recent studies have indicated that this compound may exhibit neuropharmacological properties. It has been shown to influence dopamine and serotonin pathways, which could have implications for mood regulation and anxiety disorders. For instance, in vitro assays demonstrated that this compound could enhance dopamine release in neuronal cultures, suggesting a potential role in the treatment of neuropsychiatric conditions.
2. Cardiovascular Activity
Research has also explored the cardiovascular effects of this compound. In experimental models, it displayed significant prophylactic antiarrhythmic activity. This was evidenced by its ability to stabilize cardiac rhythms under stress conditions, indicating a potential therapeutic application in managing arrhythmias .
3. Antimicrobial Properties
While primarily investigated for its neurological and cardiovascular effects, there is emerging evidence regarding the antimicrobial activity of this compound. Preliminary tests have shown modest activity against certain Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Neuropharmacological Evaluation
A study conducted on rodent models assessed the effects of varying doses of this compound on behavior indicative of anxiety and depression. The results indicated a dose-dependent improvement in locomotor activity and reduced anxiety-like behaviors compared to control groups.
Case Study 2: Cardiovascular Impact
In a controlled setting, isolated rat hearts were treated with the compound prior to inducing arrhythmias through electrical stimulation. The results showed a significant reduction in arrhythmic episodes when compared to untreated controls, supporting its potential use as an antiarrhythmic agent.
Comparative Analysis
To further elucidate the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Amino-1-phenylbutane hydrochloride | Lacks methyl group at C3 | Reduced neuropharmacological effects |
| 2-Methylamino-1-phenylbutane hydrochloride | Contains methylamino group | Enhanced receptor binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

